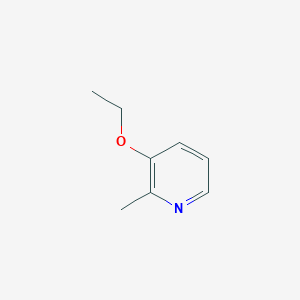
Diethyl 4-aminoisothiazole-3,5-dicarboxylate
Overview
Description
Diethyl 4-aminoisothiazole-3,5-dicarboxylate is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom. The compound is characterized by the presence of an amino group attached to the thiazole ring and two ester groups at the 3 and 5 positions. Although the provided papers do not directly discuss this compound, they provide insights into the synthesis, properties, and potential applications of structurally related thiazole derivatives.
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest due to their potential biological activities. Paper and describe the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which share a similar core structure to this compound. These compounds were synthesized and tested for their antitumor activity, indicating the relevance of thiazole derivatives in medicinal chemistry. The synthesis involves the introduction of various substituents at the 2-position of the thiazole ring, which could be extrapolated to the synthesis of this compound by modifying the esterification step to introduce diethyl groups.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. While the provided papers do not directly analyze the structure of this compound, paper discusses the crystal structure and theoretical calculations of a related triazole-thione compound. Such studies are important for understanding the conformation and electronic distribution within the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to their reactive sites. Paper explores the reaction of an isothiazole derivative with sodium azide, leading to the formation of triazole-dioxide compounds. This demonstrates the reactivity of the thiazole ring and its potential to participate in the formation of more complex heterocyclic systems. Similar reactivity could be expected for this compound, with the possibility of undergoing nucleophilic substitution reactions at the amino group or ester hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of amino and ester groups in this compound would affect its solubility, boiling point, and stability. Although the provided papers do not detail the properties of this specific compound, the studies on related thiazole derivatives, such as those in paper and , suggest that these compounds may exhibit a range of physical and chemical behaviors that could be tailored for specific applications, particularly in the development of antitumor agents.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Diethyl 4-aminoisothiazole-3,5-dicarboxylate is used in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized in the preparation of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones, which are of interest due to their potential chemical properties (Balogh, Hermecz, Simon, & Pusztay, 2009). Additionally, it plays a role in the formation of triazenopyrazole derivatives, which have been evaluated for biological activities against viruses like HIV-1 and herpes simplex (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Corrosion Inhibition
The derivatives of this compound have been studied for their potential as corrosion inhibitors. Research has demonstrated the efficacy of related compounds in inhibiting copper corrosion in acidic environments, which is crucial for industrial applications (Sudheer & Quraishi, 2013).
Antibacterial Activity
Compounds synthesized from this compound have shown promising antibacterial properties. For example, certain derivatives have been tested for in vitro antibacterial activity against common bacterial strains like Staphylococcus aureus and Escherichia coli, indicating potential applications in the development of new antibacterial agents (Boukhssas, Aouine, Faraj, Alami, Hallaoui, & Bekkari, 2017).
Development of Pharmaceutical Agents
Various pharmaceutical applications have been explored using derivatives of this compound. Research includes the synthesis of sulfur heterocyclic compounds with potential as radioprotective and anticancer agents (Ghorab, Osman, Noaman, Heiba, & Zaher, 2006). Additionally, studies have investigated the synthesis and evaluation of triazole derivatives linked to dihydropyridine scaffolds for antimicrobial and antifungal activities (Ziaie, Dilmaghani, & Tukmechi, 2017).
properties
IUPAC Name |
diethyl 4-amino-1,2-thiazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-14-8(12)6-5(10)7(16-11-6)9(13)15-4-2/h3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGOCIDRKQQKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NS1)C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360686 | |
| Record name | SBB014101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72632-87-2 | |
| Record name | SBB014101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3'-(4-Fluorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B3031746.png)


![[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate](/img/structure/B3031750.png)


![N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3031754.png)

